2-Bromo-4,5-diazafluoren-9-one

Synthetic methodology Halogenated heterocycles Process chemistry

2-Bromo-4,5-diazafluoren-9-one (CAS 1182844-62-7) is a mono-brominated heterocyclic building block belonging to the 4,5-diazafluoren-9-one (DAF) family, featuring a planar tricyclic core with two pyridyl nitrogen atoms and a ketone group at the 9-position. Its synthesis proceeds via a one-pot tandem oxidation–bromination–rearrangement sequence from 1,10-phenanthroline, yielding up to 50% isolated product as a straw-yellow crystalline solid with a melting point of 188–189 °C.

Molecular Formula C11H5BrN2O
Molecular Weight 261.07 g/mol
CAS No. 1182844-62-7
Cat. No. B3217633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-diazafluoren-9-one
CAS1182844-62-7
Molecular FormulaC11H5BrN2O
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C2=O)C=C(C=N3)Br)N=C1
InChIInChI=1S/C11H5BrN2O/c12-6-4-8-10(14-5-6)9-7(11(8)15)2-1-3-13-9/h1-5H
InChIKeyZHRZPXHAQKDYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,5-diazafluoren-9-one (CAS 1182844-62-7): Core Structural and Reactivity Profile for Procurement Decisions


2-Bromo-4,5-diazafluoren-9-one (CAS 1182844-62-7) is a mono-brominated heterocyclic building block belonging to the 4,5-diazafluoren-9-one (DAF) family, featuring a planar tricyclic core with two pyridyl nitrogen atoms and a ketone group at the 9-position [1]. Its synthesis proceeds via a one-pot tandem oxidation–bromination–rearrangement sequence from 1,10-phenanthroline, yielding up to 50% isolated product as a straw-yellow crystalline solid with a melting point of 188–189 °C . The compound serves as a critical electrophilic intermediate for constructing donor–acceptor (D–A) organic semiconductors, where the bromine atom at the 2-position acts as a single, regiochemically defined reactive site for Pd- or Cu-catalyzed cross-coupling (Ullmann, Suzuki, Stille) and Knoevenagel-type condensations [1][2].

Why Generic Substitution of 2-Bromo-4,5-diazafluoren-9-one with Non-Brominated or Di-Brominated DAF Analogs Is Scientifically Unsound


Attempting to replace 2-Bromo-4,5-diazafluoren-9-one with the parent 4,5-diazafluoren-9-one (CAS 50890-67-0) or the 2,7-dibromo analog (CAS 77213-41-3) introduces structurally and electronically distinct reactivity profiles that fundamentally alter downstream synthetic outcomes [1]. The parent non-halogenated DAF lacks the C(sp²)–Br bond required for Pd- or Cu-mediated cross-coupling, precluding its use as an electrophilic partner in Ullmann, Suzuki, or Stille reactions [2]. Conversely, the 2,7-dibromo variant possesses two equivalent reactive sites, leading to statistical mixtures of mono- and di-coupled products unless laborious protection/deprotection strategies are employed, whereas the mono-brominated compound offers precise single-site functionalization control . Additionally, the bromine substituent exerts an electron-withdrawing inductive effect (–I) that lowers both HOMO and LUMO energy levels relative to the parent DAF, a perturbation that is absent in the non-halogenated scaffold and doubled in the di-brominated case — making simple substitution scientifically indefensible when specific frontier orbital energies are targeted [1].

Quantitative Differentiation Evidence: 2-Bromo-4,5-diazafluoren-9-one vs. Closest Analogs


Synthetic Efficiency: One-Pot Tandem Protocol Yield vs. Traditional Multi-Step Bromination of DAF

The one-pot tandem oxidation–bromination–rearrangement protocol from 1,10-phenanthroline produces 2-bromo-4,5-diazafluoren-9-one in 50% isolated yield [1]. In contrast, the direct bromination of pre-formed 4,5-diazafluoren-9-one to yield the 2,7-dibromo analog proceeds with only 32% yield even under forcing conditions (excess Br₂, oleum) [2]. For the non-brominated parent DAF, a separate KMnO₄/KOH oxidation step (0.24 M KMnO₄, 0.1 M NaOH) is required to generate the ketone from phenanthroline before any further functionalization, amounting to a two-step sequence with an additional purification burden [1]. The one-pot nature of the 2-bromo-DAF synthesis eliminates intermediate isolation, reducing solvent consumption and processing time.

Synthetic methodology Halogenated heterocycles Process chemistry

Regiochemical Precision: Mono- vs. Di-Bromination Control in Downstream Cross-Coupling

2-Bromo-4,5-diazafluoren-9-one bears a single bromine atom at the 2-position, affording exclusive mono-functionalization in Ullmann C–N coupling with carbazole to yield D–A compound 7 in 55% yield, and in Knoevenagel condensation with malononitrile to give compound 11 in 98% yield [1]. By contrast, 2,7-dibromo-4,5-diazafluoren-9-one possesses two chemically near-equivalent C–Br bonds, and the literature reports that its direct bromination synthesis yields only 32%, with no selective mono-functionalization procedure described without statistical mixtures [2]. The non-brominated 4,5-diazafluoren-9-one cannot participate in these cross-coupling reactions at all, requiring de novo halogenation prior to any C–C or C–N bond formation .

Cross-coupling chemistry Donor–acceptor semiconductors Molecular design

Electronic Structure Modulation: HOMO/LUMO Energy Level Perturbation by Bromine Substituent

The electron-withdrawing bromine substituent at the 2-position depresses both HOMO and LUMO energy levels relative to the non-halogenated DAF core. While direct cyclic voltammetry data for the 2-bromo-4,5-diazafluoren-9-one monomer are not reported in the primary literature (CV was performed on the elaborated D–A derivatives), the downstream D–A compounds constructed from this intermediate exhibit HOMO levels of −5.73 to −5.85 eV and LUMO levels of −3.48 to −4.07 eV, with optical bandgaps (Eg) ranging from 1.74 to 2.37 eV depending on the donor fragment [1]. The lowest bandgap of 1.74 eV (compound 13, HOMO −5.79 eV, LUMO −4.05 eV) was achieved using the 2-bromo-DAF as the electron-accepting core, demonstrating the scaffold's utility in producing low-bandgap semiconductors. By class-level inference, the introduction of a single bromine atom into the DAF core lowers the LUMO by approximately 0.3–0.5 eV compared to the non-brominated parent, based on the known electron-withdrawing strength (–I, –M) of aryl bromides on conjugated π-systems [2].

Frontier molecular orbitals Electron-withdrawing effects Bandgap engineering

Structural Authentication: Single-Crystal X-Ray Diffraction Confirmation of 2-Bromo-DAF Identity

The molecular structure of 2-bromo-4,5-diazafluoren-9-one has been unambiguously confirmed by single-crystal X-ray diffraction (SC-XRD), with data collected on a Bruker P4 diffractometer equipped with a SMART 1K CCD area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) [1]. In contrast, the non-brominated 4,5-diazafluoren-9-one, while commercially available, has its crystal structure reported in the context of metal complexes rather than as the free ligand with the same level of detail [2]. The SC-XRD confirmation provides absolute regiochemical proof that the bromine atom resides at the 2-position (IUPAC: 5-bromo substitution in the tricyclic numbering), eliminating any ambiguity about the site of halogenation — a critical point for structure–activity relationships in downstream materials [1].

Crystallography Structural confirmation Quality assurance

Derivatization Versatility: Demonstrated Product Scope from a Single Brominated Intermediate

A panel of four distinct hammer-shaped D–A organic semiconductors (compounds 7, 8, 10, and 13) and two additional intermediates (compounds 11 and 9) were synthesized from a single batch of 2-bromo-4,5-diazafluoren-9-one, demonstrating solvent-dependent fluorescence (dual emission peaks at ~433 nm and ~572 nm in THF for compound 10), thermal stability sufficient for vacuum sublimation, and self-assembly behavior on HOPG surfaces observable by STM [1]. The non-brominated 4,5-diazafluoren-9-one, while also a precursor to D–A systems, requires pre-functionalization at the 9-position (ketone condensation) rather than C–C cross-coupling at the aromatic ring, limiting the accessible structural diversity to imine-type linkages rather than direct aryl–aryl conjugation . The 2,7-dibromo analog enables Stille coupling to produce D–A compounds, but the presence of two reactive sites introduces additional complexity in achieving monodisperse products [2].

Diversification chemistry Donor–acceptor libraries Structure–property relationships

Procurement-Driven Application Scenarios for 2-Bromo-4,5-diazafluoren-9-one Based on Verified Evidence


Rational Design of Low-Bandgap Donor–Acceptor Organic Semiconductors for OPV and OLED Applications

Research groups developing solution-processable small-molecule or polymeric organic semiconductors with targeted HOMO/LUMO energies should source 2-bromo-4,5-diazafluoren-9-one as the electron-accepting (A) building block, given its demonstrated ability to yield D–A derivatives with optical bandgaps as low as 1.74 eV (compound 13, HOMO −5.79 eV, LUMO −4.05 eV) [1]. The single bromine handle enables clean mono-functionalization via Ullmann C–N coupling with carbazole donors (55% yield for compound 7) or Knoevenagel condensation for cyano-vinylene acceptors (98% yield for compound 11), avoiding the statistical product distributions inherent to the 2,7-dibromo analog [1]. The resulting hammer-shaped D–A molecules exhibit solvent-dependent fluorescence and self-assembly on HOPG surfaces, indicating potential for ordered thin-film device architectures [1].

Synthesis of Diazafluorene-Based Metal Complexes and Coordination Polymers via Post-Functionalization

For inorganic and organometallic chemists, 2-bromo-4,5-diazafluoren-9-one serves as a precursor to ligand scaffolds where the 4,5-diazafluorene chelating pocket (N^N donor set) is retained while the 2-position bromine allows covalent tethering to ancillary groups, polymer backbones, or surface-anchoring moieties [1]. The SC-XRD-confirmed structure provides confidence in regiochemical identity, and the melting point of 188–189 °C indicates adequate thermal stability for standard complexation reactions conducted at elevated temperatures . The parent 4,5-diazafluoren-9-one is an established ligand for Pd(II), Pt(II), Zn(II), and Ag(I), but lacks the covalent attachment point that the 2-bromo substituent uniquely provides, making the brominated analog the mandatory choice when the ligand must be integrated into a larger covalent architecture .

One-Pot Synthesis Route Optimization and Process Chemistry Scale-Up Studies

Process chemistry teams evaluating scalable routes to halogenated diazafluorenes should benchmark against the published one-pot tandem procedure (KBr/HNO₃/H₂SO₄, 100 °C, 24 h, 50% isolated yield) as a starting point for further optimization [1]. The mechanistic elucidation of the three-step oxidation–bromination–rearrangement cascade provides a rational basis for reaction condition tuning (stoichiometry, temperature, acid ratio) that is absent for the traditional two-step route (KMnO₄ oxidation followed by Br₂/oleum bromination, 32% yield) . Purchasing 2-bromo-4,5-diazafluoren-9-one from a vendor who has implemented this protocol can shift the optimization burden upstream, allowing process groups to focus on downstream derivatization rather than intermediate synthesis [1].

Structure–Activity Relationship (SAR) Libraries of D–A Chromophores with Systematic Donor Variation

Medicinal chemistry and chemical biology groups constructing libraries of fluorescent probes or photodynamic therapy candidates based on the diazafluorenone core should use 2-bromo-4,5-diazafluoren-9-one as the common electrophilic intermediate for parallel diversification [1]. The demonstrated panel of six derivatives (7, 8, 9, 10, 11, 13) with yields spanning 30–98% establishes feasibility for library synthesis, while the solvent-dependent dual emission behavior (e.g., compound 10 displaying peaks at ~433 nm and ~572 nm in THF, with the yellow emission quenched in CHCl₃ and DMSO) provides a built-in environmental sensing modality that can be exploited in probe design [1]. The non-brominated parent cannot enter the same C–C cross-coupling diversification manifold, limiting the accessible chemical space for SAR exploration .

Quote Request

Request a Quote for 2-Bromo-4,5-diazafluoren-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.